molecular formula C10H14N5Na2O8P B13831800 Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Cat. No.: B13831800
M. Wt: 409.20 g/mol
InChI Key: HDDUZEKWRALMDG-UHFFFAOYSA-L
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Description

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate is a chemical compound with significant importance in various scientific fields. It is known for its role in biochemical processes and its applications in research and industry. The compound is a hydrate form of a disodium salt, which includes a purine base (adenine) linked to a ribose sugar and a phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate typically involves the phosphorylation of adenosine derivatives. One common method includes the reaction of adenosine with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound often involves large-scale phosphorylation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pH, ensures high yield and purity. The final product is typically crystallized from aqueous solutions and dried to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of adenosine, which have distinct biochemical properties and applications .

Scientific Research Applications

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate is widely used in scientific research due to its role in cellular metabolism and signaling. Some key applications include:

    Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.

    Biology: Plays a crucial role in energy transfer within cells, particularly in the form of adenosine triphosphate (ATP).

    Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic marker for certain diseases.

    Industry: Utilized in the production of pharmaceuticals and as an additive in food and beverages.

Mechanism of Action

The compound exerts its effects primarily through its involvement in cellular energy metabolism. It acts as a precursor to ATP, which is the primary energy carrier in cells. The phosphate groups in the compound are transferred to other molecules through enzymatic reactions, facilitating various biochemical processes. The molecular targets include enzymes such as kinases and phosphatases, which regulate the phosphorylation and dephosphorylation of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its role as a precursor to ATP makes it indispensable in energy metabolism and cellular signaling .

Properties

IUPAC Name

disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDUZEKWRALMDG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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